molecular formula C4H4IN3 B1310551 6-Iodopyridazin-3-amine CAS No. 187973-60-0

6-Iodopyridazin-3-amine

Cat. No. B1310551
M. Wt: 221 g/mol
InChI Key: QHEUBRHRIJMZOR-UHFFFAOYSA-N
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Description

6-Iodopyridazin-3-amine is a chemical compound that serves as a key intermediate in the synthesis of various pyridazine derivatives. These derivatives are of significant interest due to their potential pharmacological applications. The compound is characterized by the presence of an iodine atom at the sixth position and an amino group at the third position on the pyridazine ring.

Synthesis Analysis

The synthesis of 6-Iodopyridazin-3-amine can be efficiently achieved through palladium-catalyzed cross-coupling reactions. Specifically, the compound 3-amino-6-iodopyridazine (1b) can be synthesized from 3-amino-6-chloropyridazine (1a) using an improved method that has been described in the literature. This method eliminates the need to start from the iodinated compound directly, offering a more practical approach to obtaining 6-Iodopyridazin-3-amine .

Molecular Structure Analysis

While the specific molecular structure analysis of 6-Iodopyridazin-3-amine is not detailed in the provided papers, the general structure can be inferred from the name. The pyridazine ring is a six-membered heterocyclic compound with two adjacent nitrogen atoms. The iodine and amino substituents on the ring are likely to influence its electronic properties and reactivity.

Chemical Reactions Analysis

6-Iodopyridazin-3-amine is a versatile intermediate that can undergo further chemical transformations. Palladium-catalyzed amination and alkylation of 3-iodo-6-arylpyridazines, which are closely related to 6-Iodopyridazin-3-amine, have been performed to access a wide range of pyridazine derivatives. These derivatives have potential pharmacological uses, indicating the importance of 6-Iodopyridazin-3-amine in medicinal chemistry .

Physical and Chemical Properties Analysis

Scientific Research Applications

Catalyzed Cross-Coupling Reactions

6-Iodopyridazin-3-amine is utilized in palladium-catalyzed cross-coupling reactions. These reactions are pivotal in the synthesis of various pharmacologically relevant pyridazine derivatives, expanding the range of potential medicinal compounds (Parrot et al., 2002).

Synthesis of Pyridazine Derivatives

The compound plays a crucial role in the synthesis of 3-amino-6-(hetero)arylpyridazines. These syntheses, involving palladium catalyzed cross-coupling reactions, are significant for creating compounds of potential biological importance (Maes et al., 2000).

Influence in Crystal and Electronic Structures

6-Iodopyridazin-3-amine is influential in modifying the crystal and electronic structures of various compounds. Its introduction into iodoplumbates, for instance, results in hybrids with unique structural properties and potential applications in photocatalysis (Liu et al., 2015).

Aminocarbonylation Reactions

It is a key reactant in palladium-catalyzed aminocarbonylation reactions. These reactions are essential for synthesizing pyridazine dicarboxamides, which are important in the development of new chemical entities (Szőke et al., 2016).

Anticancer Agent Synthesis

6-Iodopyridazin-3-amine is used in the synthesis of novel compounds with anticancer activities. Its derivatives have shown promise in inhibiting the growth of various cancer cell lines, marking its significance in the field of chemotherapy (Won et al., 2010).

Photocatalytic Properties

Compounds derived from 6-Iodopyridazin-3-amine have been explored for their photocatalytic properties. This application is particularly relevant in environmental chemistry, such as in the treatment of dye wastewater under visible light irradiation (Schneider et al., 2009).

Safety And Hazards

6-Iodopyridazin-3-amine may be harmful if swallowed or in contact with skin. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

6-iodopyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4IN3/c5-3-1-2-4(6)8-7-3/h1-2H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHEUBRHRIJMZOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446472
Record name 6-iodopyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Iodopyridazin-3-amine

CAS RN

187973-60-0
Record name 6-iodopyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Iodopyridazin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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